1-(Mesitylsulfonyl)-1H-benzimidazole

Beschreibung

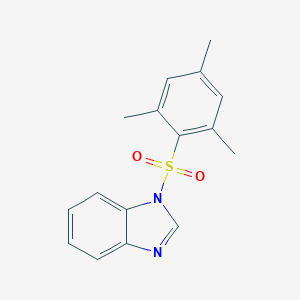

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-17-14-6-4-5-7-15(14)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVHZXCCKMHVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Mesitylsulfonyl 1h Benzimidazole and Its Analogues

Direct Sulfonylation Approaches to N-Sulfonylated Benzimidazoles

Direct sulfonylation methods involve the introduction of a sulfonyl group onto the nitrogen atom of a pre-existing benzimidazole (B57391) ring. These approaches are often favored for their straightforwardness and efficiency.

Classical Sulfonylation Methods (e.g., Reaction with Sulfonyl Chlorides)

The most traditional and widely employed method for the N-sulfonylation of benzimidazoles is the reaction with a sulfonyl chloride in the presence of a base. nih.gov This SN2-type substitution reaction is a versatile and generally high-yielding approach. nih.gov The reaction typically involves the deprotonation of the benzimidazole N-H by a suitable base to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Common bases used for this transformation include triethylamine (B128534) (TEA), potassium carbonate (K₂CO₃), and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The choice of solvent is also crucial and often includes aprotic solvents like dimethylformamide (DMF), acetone, or dichloromethane (B109758) (DCM). nih.gov For instance, various benzimidazole-sulfonyl derivatives have been synthesized by reacting the corresponding benzimidazole with a substituted sulfonyl chloride in the presence of triethylamine in DMF, resulting in good to excellent yields. nih.gov Another example demonstrates the synthesis of benzimidazole-sulfonyl derivatives via an SN2 substitution reaction of a benzimidazole with a benzene (B151609) sulfonyl chloride using DMAP as the catalyst. nih.gov

Table 1: Examples of Classical N-Sulfonylation of Benzimidazoles

| Benzimidazole Reactant | Sulfonyl Chloride | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Benzimidazole | p-Toluene sulfonyl chloride | Pyridine | Not Specified | 1-(Tosyl)-1H-benzimidazole | Good |

| 2-Substituted Benzimidazole | Substituted sulfonyl chloride | Triethylamine | DMF | 1-(Alkyl/Aryl)sulfonyl-2-substituted-1H-benzimidazole | Good to Excellent |

| Substituted Benzimidazole | Benzene sulfonyl chloride | DMAP | Not Specified | 1-(Phenylsulfonyl)-substituted-1H-benzimidazole | Not Specified |

Oxidative Sulfonylation Strategies

Oxidative sulfonylation represents an alternative approach to forming the N-S bond. These methods often proceed via the generation of a sulfonyl radical from a suitable precursor, which is then trapped by the N-H bond of the benzimidazole. While direct oxidative N-sulfonylation of benzimidazoles is a developing area, the principles are based on broader oxidative C-H and N-H functionalization reactions. nih.govorganic-chemistry.org

These strategies can utilize various oxidizing agents and sulfonyl sources. For example, the combination of a sulfinate salt with an oxidant can generate the necessary sulfonyl radical. The application of such methods to the direct N-sulfonylation of benzimidazoles offers a potentially more sustainable and atom-economical route compared to classical methods that generate stoichiometric amounts of chloride waste.

Electrochemical N-Sulfonylation of Azoles

Electrochemical methods are emerging as a powerful and green tool for organic synthesis, including the formation of N-sulfonyl bonds. researchgate.netresearchgate.net These techniques avoid the need for chemical oxidants by using an electric current to drive the reaction, often under mild conditions. researchgate.netrsc.org For the N-sulfonylation of azoles like benzimidazole, this approach typically involves the anodic oxidation of a sulfonyl precursor to generate a sulfonyl radical.

The mechanism of electrochemical N-sulfonylation generally begins with the oxidation of a sulfonyl source, such as a sulfonyl hydrazine (B178648) or a sulfinate salt, at the anode. rsc.org This one-electron oxidation generates a sulfonyl radical. The benzimidazole, present in the electrolyte solution, can then be deprotonated, and the resulting benzimidazolide anion can react with the sulfonyl radical. Alternatively, the N-H bond of the benzimidazole could directly trap the sulfonyl radical. The process is completed by further electron transfer steps to regenerate the active species or form byproducts like nitrogen gas in the case of sulfonyl hydrazines. rsc.org These reactions are often conducted in an undivided cell with simple carbon-based electrodes.

Electrochemical sulfonylation methods have demonstrated a broad substrate scope and good functional group tolerance in various applications. rsc.org While specific studies focusing solely on a wide range of substituted benzimidazoles are still expanding, related electrochemical reactions suggest that both electron-donating and electron-withdrawing groups on the aromatic rings are often well-tolerated. rsc.org The mild, oxidant-free conditions of electrosynthesis are particularly advantageous for complex molecules and late-stage functionalization, minimizing the risk of side reactions.

Stepwise Synthetic Routes to the 1-(Mesitylsulfonyl)-1H-benzimidazole Scaffold

One such strategy involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carbonyl compound. For example, a cascade reaction of o-aminoanilines with terminal alkynes and p-tolylsulfonyl azide (B81097), catalyzed by copper, allows for the one-pot synthesis of functionalized benzimidazoles. organic-chemistry.org In this process, the sulfonyl group is introduced as part of the azide reagent, and the benzimidazole ring is formed in a subsequent intramolecular cyclization. organic-chemistry.org This approach provides access to 2-substituted-1-sulfonyl-1H-benzimidazoles in a single operation from simple starting materials.

Another stepwise approach involves the modification of a pre-formed benzimidazole derivative. For instance, a 2-aminobenzimidazole (B67599) can be reacted with an aldehyde to form a Schiff base, which can then be acylated or sulfonylated at the exocyclic nitrogen or at the N-1 position of the benzimidazole ring, depending on the reaction conditions and the nature of the substituents. researchgate.net

Cyclization Reactions for Benzimidazole Core Formation

The construction of the benzimidazole ring is a foundational step and can be accomplished through several synthetic strategies. These methods primarily focus on forming the five-membered imidazole (B134444) ring fused to a benzene ring, typically starting from an o-phenylenediamine derivative.

Condensation Reactions of o-Phenylenediamines with C1 Sources

One of the most traditional and widely used methods for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a suitable one-carbon (C1) electrophile. tandfonline.comnih.govnih.gov This reaction involves the formation of two C-N bonds, typically through a cyclodehydration or an oxidative cyclization mechanism. A diverse range of C1 sources can be employed, including aldehydes, carboxylic acids, and their derivatives. tandfonline.comorganic-chemistry.org

The reaction with aldehydes is particularly common, where o-phenylenediamine reacts, often in the presence of an acid catalyst or an oxidizing agent, to form a Schiff base intermediate which then cyclizes. nih.govnih.gov Similarly, direct condensation with carboxylic acids, often under harsh acidic and high-temperature conditions, yields 2-substituted benzimidazoles. nih.govchemmethod.com Modern variations of these methods utilize catalysts and conditions that are milder and more efficient. For instance, microwave irradiation has been shown to significantly reduce reaction times and improve yields. organic-chemistry.orgresearchgate.net

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| C1 Source | Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Iodobenzene diacetate (IBD) | Solvent-free, Room Temp, 3-5 min | Rapid, high yields, green methodology. | tandfonline.com |

| Aromatic Aldehydes | Acetic Acid | Microwave irradiation | Green, transition-metal-free, high yields. | researchgate.net |

| Carboxylic Acids | None (Thermal) | Solvent-free, 140°C | Simple, one-pot, catalyst-free. | researchgate.netumich.edu |

| Amino Acids | None (Thermal) | Solvent-free melting method | Utilizes bio-renewable starting materials. | |

| Aromatic Aldehydes | Trimethylsilyl (B98337) chloride | Water, Room Temp | Excellent efficiency and selectivity in an aqueous medium. | rsc.org |

| D-Glucose | None | Water, 100°C | Biorenewable C1 source, environmentally benign solvent. | organic-chemistry.org |

Metal-Catalyzed Intramolecular Cyclizations (e.g., Cu-mediated C-N bond formation)

Transition-metal catalysis offers a powerful and regioselective alternative for constructing the benzimidazole core. These methods often start from precursors like o-haloanilines and involve an intramolecular C-N bond formation. Copper-catalyzed reactions are particularly prevalent in this area.

A common strategy involves the coupling of an o-haloaniline with a source of the N-C-N fragment, such as an amidine. For example, benzimidazoles can be synthesized via a copper-catalyzed cascade reaction between o-haloanilines and amidine hydrochlorides. sci-hub.se In these processes, a catalyst system, often composed of a copper(I) salt like CuI or Cu₂O and sometimes a ligand, facilitates the coupling. sci-hub.sethieme-connect.com The reaction typically proceeds through an initial N-arylation followed by an intramolecular cyclization. Ligand-free systems have also been developed, simplifying the reaction conditions. thieme-connect.comrsc.org Other metals like nickel have also been employed for similar transformations. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Cyclizations for Benzimidazole Synthesis

| Starting Materials | Catalyst System | Solvent/Base | Key Features | Reference |

|---|---|---|---|---|

| o-Haloacetanilide, Amidine hydrochloride | CuBr (10 mol%) | DMSO / Cs₂CO₃ | Ligand-free, cascade reaction. | capes.gov.br |

| o-Haloanilines, Lactams/Amides | Copper catalyst | - / Acidic workup | One-pot sequence, high yields. | acs.org |

| o-Haloaniline, Amidine hydrochloride | Cu₂O (10 mol%), DMEDA (ligand) | DMF / Cs₂CO₃ | Direct synthesis from amidines. | sci-hub.se |

| o-Bromoarylamine, Nitriles | Copper catalyst | - | Improved, ligand-free cyclization with high yields. | rsc.org |

| o-Haloanilines, Carbodiimides | CuI (15 mol%) | MeCN / Cs₂CO₃ | Ligand-free, one-pot C-N coupling-cyclization. | thieme-connect.com |

Transition-Metal-Free Intramolecular Amination Reactions

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic routes have been developed. These reactions often rely on strong bases or other promoters to facilitate the key intramolecular C-N bond-forming cyclization. A notable approach involves the base-mediated intramolecular N-arylation of N-(2-haloaryl)amidines. In this method, a strong base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu) in a solvent like DMSO promotes the cyclization to form the benzimidazole ring. mdpi.com Mechanistic studies suggest that for certain substrates, the reaction may proceed through an SNAr pathway or a benzyne (B1209423) intermediate.

Remarkably, these cyclizations can sometimes be achieved under even greener conditions. For instance, the intramolecular cyclization of N-(2-iodoaryl)benzamidine has been successfully performed in water with potassium carbonate as the base, completely avoiding both transition metals and organic solvents.

Table 3: Examples of Transition-Metal-Free Intramolecular Aminations

| Substrate | Reagent/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| N-(2-Iodoaryl)benzamidine | K₂CO₃ | Water | 100°C, 30 h | organic-chemistry.org |

| N-Propargylic amides | K₂CO₃ or NaOMe | DMSO or DMF/MeCN | 50-140°C | organic-chemistry.org |

| N-Aryl acrylamides | Photocatalyst (4CzIPN) | - | Visible light | mdpi.com |

| 2-Ethynylanilines, Cyanamides | Base | - | Chemoselective cyclization. | mdpi.com |

Subsequent N-Functionalization with Mesitylsulfonyl Moiety

Once the benzimidazole core is synthesized, the final step is the introduction of the mesitylsulfonyl group onto the N1-position. This is typically achieved through a standard nucleophilic substitution (SN2-type) reaction. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of mesitylsulfonyl chloride.

This reaction is generally carried out in the presence of a base, which deprotonates the N-H of the benzimidazole, enhancing its nucleophilicity. Common bases used for this transformation include organic amines like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). nih.gov The choice of solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetone, which can effectively solvate the ions formed during the reaction. nih.gov The reaction proceeds to afford the target this compound, with the mesitylsulfonyl group selectively attached to the nitrogen atom. nih.gov

Green Chemistry Principles in the Synthesis of N-Sulfonylated Benzimidazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles. Key strategies include the use of environmentally benign solvents (like water), solvent-free reaction conditions, microwave or ultrasound assistance to reduce energy consumption, and the use of recyclable or non-toxic catalysts. chemmethod.comresearchgate.neteijppr.com

While many green methods focus on the initial formation of the benzimidazole core, the overarching principles are applicable to the entire synthesis of N-sulfonylated derivatives. This includes minimizing waste, improving atom economy, and choosing safer reagents and solvents for both the cyclization and the subsequent N-sulfonylation step.

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in the green synthesis of benzimidazoles is the move away from traditional volatile organic solvents. chemmethod.com Numerous methodologies have been developed that operate under either solvent-free conditions or in water.

Solvent-free approaches often involve grinding the reactants together, sometimes with a solid catalyst, in a ball mill or simply heating the neat mixture. tandfonline.comumich.edunih.govrsc.org These methods are highly efficient, reduce waste, and simplify product purification. tandfonline.comnih.gov For example, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be performed effectively without any solvent. tandfonline.comumich.edu

The use of water as a reaction medium is another cornerstone of green chemistry. rsc.org It is non-toxic, inexpensive, and non-flammable. Several benzimidazole syntheses have been adapted to run in aqueous media, including the trimethylsilyl chloride-promoted condensation of o-phenylenediamine with aldehydes and the transition-metal-free cyclization of N-(2-iodoaryl)benzamidines. organic-chemistry.orgrsc.org Applying these solvent-free or aqueous approaches to the N-sulfonylation step represents a key goal for creating a fully green synthesis of this compound.

Catalytic Approaches for Enhanced Sustainability

The synthesis of benzimidazole derivatives has traditionally involved methods such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, often requiring strong acids or oxidizing agents. nih.govnih.gov These classical approaches can be inefficient and generate significant waste. Consequently, modern synthetic chemistry has shifted towards developing catalytic methods that offer improved sustainability, efficiency, and milder reaction conditions. umich.edunih.gov

Catalytic systems are pivotal in green chemistry as they can lower the activation energy of reactions, reduce the need for high temperatures, and minimize the use of stoichiometric reagents that end up as waste. chemistry-teaching-resources.com For the synthesis of N-functionalized benzimidazoles, catalytic strategies can be applied to either the formation of the benzimidazole core or the subsequent N-sulfonylation step.

Various catalytic systems have been explored for the synthesis of the benzimidazole scaffold. For instance, nano-catalysts such as zinc sulfide (B99878) (nano-ZnS) and zinc oxide (ZnO-NPs) have been employed for the one-pot cyclocondensation of o-phenylenediamines and aldehydes. nih.govajgreenchem.com These heterogeneous catalysts are often praised for their high efficiency, stability, ease of separation, and recyclability, which are key tenets of sustainable synthesis. nih.gov Palladium-based catalysts have also enabled novel cascade reactions for the regioselective synthesis of N-arylbenzimidazoles from readily available starting materials, demonstrating the power of transition-metal catalysis in constructing complex heterocyclic structures with high selectivity. nih.gov While many reports focus on synthesizing the benzimidazole ring itself, these catalytic principles are foundational for developing greener routes to derivatives like this compound.

The direct N-sulfonylation of amines and heterocyclic compounds has also been made more sustainable through catalysis. Although the reaction of benzimidazole with mesitylsulfonyl chloride is often performed with a simple base, research into greener sulfonylation highlights methods that avoid toxic solvents and tedious workups. researchgate.net For example, microwave-assisted, solvent-free, and catalyst-free methods have been successfully applied to the sulfonylation of various amines, achieving excellent yields in very short reaction times and simplifying product purification. researchgate.net Such approaches significantly reduce the environmental footprint by eliminating solvent waste.

The table below summarizes various catalytic and sustainable approaches relevant to the synthesis of benzimidazole derivatives.

| Catalyst/Method | Reactants | Product Type | Key Sustainability Features | Yield (%) | Reference(s) |

| Nano-ZnS | o-phenylenediamine, Aldehydes | 2-substituted-1H-benzimidazoles | Heterogeneous catalyst, mild conditions, high yields, short reaction times. | 85-96 | ajgreenchem.com |

| ZnO-NPs | o-phenylenediamine, Aldehydes | 2-substituted-1H-benzimidazoles | Recyclable catalyst, high yield, shorter reaction time compared to traditional methods. | 86-94 | nih.gov |

| Palladium (tBuBrettPhos ligand) | 2-chloroaryl sulfonate, Arylamine, Amide | N-Arylbenzimidazoles | Cascade reaction, high regioselectivity, broad substrate scope. | Varies | nih.gov |

| Microwave (solvent-free) | Amines, Sulfonyl chlorides | Sulfonamides | Catalyst-free, solvent-free, rapid reaction, excellent yields, reduced waste. | 90-97 | researchgate.net |

| None (Solvent-free) | o-phenylenediamine, Aldehydes/Acids | Benzimidazole derivatives | Green synthesis, no catalyst for most reactions, high yields, operational simplicity. | 55-92 | umich.edu |

Atom Economy and Waste Minimization in N-Sulfonylation

A central pillar of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov It provides a more insightful metric of sustainability than reaction yield alone, as a reaction can have a high yield but still generate significant waste. chemistry-teaching-resources.comprimescholars.com The goal is to design synthetic routes that maximize the integration of starting materials into the final product, thus minimizing the formation of byproducts. nih.gov

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (specifically, N-sulfonylation) between benzimidazole and mesitylsulfonyl chloride, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Reaction: Benzimidazole + Mesitylsulfonyl chloride → this compound + Hydrogen Chloride

This type of substitution reaction is inherently less atom-economical than addition or rearrangement reactions, where all reactant atoms are, in theory, incorporated into the final product. chemistry-teaching-resources.com In this sulfonylation, the chlorine atom from mesitylsulfonyl chloride and a hydrogen atom from the benzimidazole's nitrogen are eliminated as HCl, which constitutes waste from an atom economy perspective.

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.com

The calculation for the synthesis of this compound is detailed in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Benzimidazole | C₇H₆N₂ | 118.14 | Reactant |

| Mesitylsulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | Reactant |

| Total Reactant Mass | 336.84 | ||

| This compound | C₁₆H₁₆N₂O₂S | 300.38 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Atom Economy (%) | 89.2% |

The calculation shows an atom economy of approximately 89.2%. While this is relatively high, it still signifies that for every 100 grams of reactants used, nearly 11 grams are converted into an unwanted byproduct. In practice, the waste generated is even greater, as a stoichiometric amount of base (e.g., triethylamine) is required to quench the HCl, and solvents are often used for the reaction and subsequent purification steps.

Catalytic Reagents: Using catalysts instead of stoichiometric reagents is a primary strategy for waste reduction. chemistry-teaching-resources.com A catalyst, used in small quantities, can be recycled, whereas a stoichiometric reagent is consumed and contributes to the waste stream.

Solvent Choice: The use of large volumes of volatile or toxic organic solvents contributes significantly to chemical waste. Developing processes that use greener solvents (like water), or are solvent-free, drastically reduces waste and environmental impact. researchgate.net

Reaction Design: Prioritizing addition and rearrangement reactions over substitution and elimination reactions whenever possible leads to inherently more atom-economical processes. chemistry-teaching-resources.com

By integrating catalytic methods and focusing on high atom economy reaction designs, the synthesis of this compound and its analogues can be aligned more closely with the principles of green and sustainable chemistry.

Reactivity and Mechanistic Investigations of 1 Mesitylsulfonyl 1h Benzimidazole

Role as an Activating Group in Organic Transformations

1-(Mesitylsulfonyl)-1H-benzimidazole serves as an effective activating group, particularly in the formation of amide and ester bonds, as well as in the construction of carbon-heteroatom bonds.

Activation of Carboxylic Acids for Esterification and Amidation

While direct studies on this compound for carboxylic acid activation are not extensively documented, its function can be inferred from the well-established reactivity of related N-acylbenzotriazoles. N-acylbenzotriazoles are stable, neutral acylating agents that facilitate the efficient synthesis of amides and esters. organic-chemistry.orgnih.govthieme-connect.comrsc.org The process involves the conversion of a carboxylic acid to its corresponding N-acylbenzotriazole, which then readily reacts with nucleophiles like amines and alcohols. organic-chemistry.orgthieme-connect.com This methodology offers several advantages, including neutral reaction conditions and a straightforward workup. organic-chemistry.org

The activation of carboxylic acids by reagents like 1,1'-oxalyldiimidazole (B102452) further supports the concept of using azole-based compounds for this purpose. semanticscholar.org Similarly, coupling agents such as HBTU are employed for the one-pot synthesis of benzimidazoles from carboxylic acids, highlighting the role of activated intermediates in these transformations. nih.govresearchgate.netrsc.org Given these precedents, it is plausible that this compound can activate carboxylic acids, forming a reactive intermediate that is susceptible to nucleophilic attack by alcohols and amines to yield esters and amides, respectively.

Facilitation of C-X (X=N, O, S) Bond Forming Reactions

The utility of this compound extends to the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. This reactivity is largely attributed to the excellent leaving group ability of the sulfonylated benzimidazole (B57391) moiety. N-acylbenzotriazoles have been shown to be effective in N-, O-, C-, and S-acylation reactions for the synthesis of various biologically important organic compounds. thieme-connect.comresearchgate.net

Leaving Group Efficacy of the Sulfonylated Benzimidazole Moiety

The benzotriazole (B28993) group is recognized as a good leaving group in various organic reactions. thieme-connect.com When a sulfonyl group is attached to the benzimidazole nitrogen, the electron-withdrawing nature of the sulfonyl group further enhances the leaving group ability of the benzimidazole moiety. orgsyn.org This increased efficacy is crucial for the activation of substrates in nucleophilic substitution reactions. The stability of the resulting benzimidazolate anion contributes to the thermodynamic driving force of the reaction. The effectiveness of imidazole (B134444) as a leaving group in aromatic nucleophilic substitution reactions has been noted, with acid catalysis sometimes playing a role in facilitating its departure. researchgate.net The principles governing leaving group ability in sulfonic esters, which can span a vast range of reactivity, also provide a comparative framework for understanding the behavior of the sulfonylated benzimidazole group. mdpi.comresearchgate.net

Influence of Steric and Electronic Factors on Reactivity (e.g., Mesityl Group Effects)

The reactivity of this compound is significantly influenced by both steric and electronic factors. nih.govresearchgate.net The bulky mesityl (2,4,6-trimethylphenyl) group imposes considerable steric hindrance around the sulfonyl group. This steric bulk can direct the approach of nucleophiles and, in some cases, may hinder reactions at the sulfur atom, thereby promoting reaction at the activated carbon center.

This compound as a Protecting Group

Beyond its role as an activating group, this compound can also function as a protecting group for N-H acidic substrates.

Scope of Protection for N-H Acidic Substrates (General for N-sulfonylated azoles)

Sulfonamides are known to be highly stable protecting groups for amines, capable of withstanding a wide array of reaction conditions. orgsyn.org The attachment of a sulfonyl group to a nitrogen-containing heterocycle, such as an azole, renders the N-H proton more acidic and allows for its protection. This strategy is a cornerstone of multistep organic synthesis, where the temporary masking of a reactive functional group is necessary to prevent unwanted side reactions. organic-chemistry.orgutdallas.edu

The general principle involves the reaction of an N-H acidic substrate with a sulfonylating agent like this compound. The resulting N-sulfonylated compound is stable to various reagents and reaction conditions. The choice of the specific sulfonyl group is critical, as it dictates the conditions required for its eventual removal (deprotection). While some sulfonamide protecting groups require harsh deprotection conditions, others have been developed for milder removal. orgsyn.org The use of N-sulfonylated azoles as protecting groups is a versatile strategy in organic synthesis, enabling complex molecule construction. nih.gov

Deprotection Strategies and Selectivity

One common approach involves nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond. This can be achieved using various nucleophiles, with the reaction conditions tailored to enhance the reactivity of the nucleophile and the susceptibility of the sulfonyl group to attack. The selectivity of these deprotection methods is paramount, especially in complex molecules with multiple reactive sites. For instance, in the presence of other sensitive functionalities, harsh deprotection conditions can lead to undesired side reactions.

The selectivity of deprotection can be influenced by several factors, including the choice of reagent, solvent, and temperature. For example, milder nucleophiles or specific catalytic systems can be employed to selectively cleave the mesitylsulfonyl group while leaving other protecting groups or sensitive moieties intact. In some cases, a two-step deprotection-cyclization strategy can be employed to synthesize fused benzimidazole systems. researchgate.net

A summary of common deprotection strategies and their selectivity is presented in the table below.

| Deprotection Reagent/Method | Conditions | Selectivity |

| Strong Bases (e.g., NaOH, KOH) | Elevated temperatures | Low selectivity, can affect other base-labile groups |

| Nucleophiles (e.g., Thiophenoxide) | Varies | Can offer good selectivity depending on the nucleophile |

| Reductive Cleavage (e.g., Na/NH3) | Low temperatures | Effective but requires specialized equipment |

| Acid-catalyzed Hydrolysis | Strong acids (e.g., H2SO4) | Can lead to degradation of acid-sensitive substrates |

It is important to note that the efficiency and selectivity of any deprotection strategy should be empirically determined for each specific substrate, as subtle electronic and steric effects within the molecule can significantly influence the reaction outcome.

Rearrangement Reactions Involving the N-Sulfonyl Group

The N-sulfonyl group in this compound can participate in various rearrangement reactions, leading to the formation of structurally diverse products. These rearrangements often involve the migration of the sulfonyl group or other substituents on the benzimidazole ring.

Intramolecular [1,X]-Shifts of Sulfonyl Moieties

Intramolecular shifts of the sulfonyl group are a notable class of rearrangements. These shifts, often categorized as [1,X]-sigmatropic rearrangements, involve the migration of the sulfonyl moiety from the nitrogen atom to another position within the benzimidazole scaffold. The specific type of shift (e.g., nih.govresearchgate.net, nih.govrsc.org, or nih.govnih.gov) is dictated by the structure of the substrate and the reaction conditions.

While direct examples of [1,X]-shifts specifically for this compound are not extensively documented in the provided search results, the general principles of such rearrangements in related N-sulfonylated heterocycles can be considered. For instance, rhodium-catalyzed rearrangements of N-sulfonylated 1,2,3-triazoles can lead to the formation of various nitrogen-containing heterocycles through intermediates that can be viewed as resulting from formal group migrations. nih.gov In a broader context, various named rearrangements like the Pinacol, Wolff, and Beckmann rearrangements involve 1,2-migrations, highlighting the synthetic utility of such transformations. libretexts.org

Conditions and Factors Influencing Rearrangement Pathways

The pathway of a rearrangement reaction involving the N-sulfonyl group is highly dependent on the reaction conditions and various influencing factors. These can include:

Catalyst: The presence of a transition metal catalyst, such as rhodium or palladium, can facilitate specific rearrangement pathways by forming reactive intermediates. nih.gov

Temperature: Thermal conditions can promote rearrangements, with higher temperatures often favoring thermodynamically more stable products.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby directing the course of the rearrangement.

Substituents: The electronic and steric nature of substituents on both the benzimidazole ring and the mesityl group can significantly impact the facility and regioselectivity of the rearrangement. Electron-donating groups may stabilize cationic intermediates, while bulky groups can sterically hinder certain migration pathways.

The interplay of these factors determines the predominant rearrangement pathway and the final product distribution.

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives are valuable precursors in a variety of intramolecular and intermolecular cyclization reactions, leading to the synthesis of complex heterocyclic systems.

Role in Heterocycle Annulation and Ring-Forming Processes

The benzimidazole core, activated by the N-mesitylsulfonyl group, can participate in annulation reactions where a new ring is fused onto the existing benzimidazole framework. These ring-forming processes are crucial for constructing polycyclic aromatic and heteroaromatic compounds, many of which exhibit significant biological activity. chemistryviews.org

For example, intramolecular C-H cyclization of benzimidazoles bearing an alkene side chain can be catalyzed by transition metals like nickel to afford fused polycyclic imidazole derivatives. chemistryviews.org The N-sulfonyl group can play a role in modulating the reactivity of the benzimidazole ring and influencing the regioselectivity of the cyclization. Similarly, intermolecular cyclization reactions of 2-iodoanilines with nitriles, promoted by a base, provide a route to substituted benzimidazoles without the need for a transition metal catalyst. rsc.org

Activation of Substrates for Cyclization

The N-mesitylsulfonyl group in this compound serves as an activating group, enhancing the reactivity of the benzimidazole ring towards cyclization reactions. This activation can occur through several mechanisms:

Electron-Withdrawing Effect: The strongly electron-withdrawing nature of the sulfonyl group can decrease the electron density of the benzimidazole ring, making certain positions more susceptible to nucleophilic attack or facilitating deprotonation at specific sites.

Leaving Group Potential: In some reaction pathways, the mesitylsulfonyl group can act as a leaving group, enabling cyclization to occur.

Directing Group: The sulfonyl group can direct metallation or other functionalization reactions to specific positions on the benzimidazole ring, setting the stage for subsequent cyclization.

The activation provided by the mesitylsulfonyl group is instrumental in achieving efficient and selective cyclization, allowing for the construction of intricate molecular architectures that would be challenging to access through other synthetic routes.

Computational and Theoretical Studies on 1 Mesitylsulfonyl 1h Benzimidazole

Conformational Analysis and Steric Hindrance of the Mesityl Group

Computational studies, often employing Density Functional Theory (DFT), are utilized to determine the preferred conformations and to quantify the steric effects. The orientation of the mesityl group relative to the benzimidazole (B57391) ring is a key determinant of the molecule's stability and reactivity. The steric hindrance can affect the accessibility of the nitrogen atom of the benzimidazole ring and influence the regioselectivity of chemical reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, bulky groups on the nucleophile or the aromatic ring can significantly slow down the reaction rate due to steric crowding at the reaction center. This principle suggests that the mesityl group in 1-(Mesitylsulfonyl)-1H-benzimidazole would sterically shield the benzimidazole core, potentially directing reactions to less hindered positions.

Table 1: Illustrative Conformational Data for N-Sulfonylated Heterocycles (Analogous Systems)

| Compound Analogue | Method | Key Torsion Angle (°) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| N-Tosyl-pyrrole | DFT (B3LYP/6-31G*) | C-S-N-C: ~90 | ~5-7 |

| N-Benzenesulfonyl-indole | X-ray Crystallography | C-S-N-C: 85.2 | - |

| N-Mesitylsulfonyl-amine | Molecular Mechanics | C-S-N-H: ~180 (anti) | ~8-10 (for rotation) |

This table presents illustrative data from analogous systems to provide context for the conformational properties of this compound, as direct data for the target compound was not found in the searched literature.

Predictive Modeling for Novel Reactions and Derivatives

Predictive modeling, incorporating computational techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, is a powerful tool for designing novel derivatives of this compound and for predicting the outcomes of new reactions.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For benzimidazole derivatives, QSAR models have been developed to predict their antibacterial and antidiabetic activities. These models often use descriptors that quantify steric, electronic, and hydrophobic properties. For instance, a QSAR study on benzimidazole derivatives might reveal that increased steric bulk at a particular position, such as that provided by the mesityl group, could enhance or diminish a specific biological activity. Such models can guide the synthesis of new derivatives of this compound with potentially improved properties.

Machine learning models are increasingly being used to predict the outcomes of chemical reactions with high accuracy. By training on large datasets of known reactions, these models can learn the complex interplay of factors that determine the products and yields of a reaction. For this compound, such models could be used to predict the feasibility of a proposed synthetic route or to identify optimal reaction conditions. For example, a model could predict the regioselectivity of an electrophilic substitution on the benzimidazole ring, taking into account the directing effects of the mesitylsulfonyl group.

The design of novel derivatives can also be facilitated by molecular docking simulations, a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This is particularly relevant in drug discovery, where benzimidazole derivatives have shown promise. By docking derivatives of this compound into the active site of a target enzyme, researchers can predict their binding affinity and design modifications to improve their potency. For example, a docking study might suggest that adding a specific functional group to the benzimidazole ring could lead to a stronger interaction with the target.

Table 2: Examples of Descriptors Used in Predictive Modeling of Benzimidazole Derivatives

| Descriptor Type | Example Descriptors | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity, Biological Activity |

| Steric | Molecular volume, Surface area, Sterimol parameters | Binding Affinity, Reaction Rate |

| Topological | Connectivity indices, Shape indices | Physicochemical Properties, Biological Activity |

| Hydrophobic | LogP, Hydration energy | Bioavailability, Membrane Permeability |

Applications of 1 Mesitylsulfonyl 1h Benzimidazole in Advanced Organic Synthesis

Utility in the Synthesis of Complex Nitrogen-Containing Scaffolds

The robust nature and distinct electronic profile of 1-(Mesitylsulfonyl)-1H-benzimidazole make it an ideal precursor for the synthesis of elaborate molecular frameworks containing nitrogen. Its utility is particularly evident in reactions that build molecular complexity rapidly, such as multicomponent and cascade reactions.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, are highly valued for their efficiency and atom economy. While direct MCRs starting with pre-formed this compound are not extensively documented, the related strategies for synthesizing substituted benzimidazoles highlight its potential role. For instance, microwave-assisted, copper(I)-catalyzed three-component reactions involving a phenylazide, a propargyloxybenzaldehyde, and a 1,2-diaminobenzene have been developed to create complex benzimidazole-triazole hybrids. beilstein-journals.org In such a sequence, the benzimidazole (B57391) ring is formed in the same pot as the triazole ring. A strategy could involve the in situ formation of the benzimidazole followed by immediate N-sulfonylation with mesitylsulfonyl chloride, integrating the protecting group within a one-pot, multicomponent framework. The sulfonyl group is crucial in related transformations; for example, p-tolylsulfonyl azide (B81097) is a key component in copper-catalyzed cascade reactions with o-aminoanilines and terminal alkynes to produce functionalized benzimidazoles. organic-chemistry.org This demonstrates the compatibility and importance of sulfonyl moieties in MCRs designed to build complex heterocyclic systems.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are powerful tools for building polycyclic systems. This compound and its derivatives are key players in such transformations. A notable example is the visible-light-induced radical cascade sulfonylation/cyclization of benzimidazole derivatives bearing an unactivated alkene chain. rsc.org In this metal- and photocatalyst-free method, the self-homolysis of a sulfonyl chloride under visible light generates a sulfonyl radical. This radical adds to the alkene, initiating a cascade that results in the formation of complex polycyclic benzimidazoles containing a sulfone group. rsc.org

This process is highly efficient and demonstrates excellent regioselectivity, leading to the formation of structurally diverse tricyclic imidazole (B134444) derivatives. The reaction highlights how the benzimidazole core, when appropriately functionalized, can participate in sophisticated radical-mediated domino transformations to rapidly generate molecular complexity.

Table 1: Examples of Radical Cascade Sulfonylation/Cyclization of Benzimidazole Derivatives Data sourced from a study on visible-light-triggered regioselective radical cascades. rsc.org

| Entry | Benzimidazole Substrate (Alkene Chain) | Sulfonyl Chloride | Product | Yield (%) |

| 1 | 1-(prop-2-en-1-yl)-1H-benzo[d]imidazole | Methanesulfonyl chloride | Dihydropyrrolo[1,2-a]benzo[d]imidazol-3-yl)methyl sulfone | 85 |

| 2 | 1-(but-3-en-1-yl)-1H-benzo[d]imidazole | Methanesulfonyl chloride | (1,2,3,4-tetrahydropyrido[1,2-a]benzo[d]imidazol-4-yl)methyl sulfone | 78 |

| 3 | 1-(but-3-en-1-yl)-1H-benzo[d]imidazole | p-Toluenesulfonyl chloride | 4-((tosyloxy)methyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzo[d]imidazole | 82 |

| 4 | 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole | Methanesulfonyl chloride | (2,3,4,5-tetrahydro-1H-azepino[1,2-a]benzo[d]imidazol-5-yl)methyl sulfone | 65 |

Development of Novel Synthetic Methodologies

The unique properties of this compound have spurred the development of new and efficient synthetic methods, including one-pot strategies and highly selective transformations.

One-pot synthesis represents a highly efficient approach in organic chemistry, minimizing waste and saving time by avoiding the isolation of intermediates. The synthesis of N-sulfonylated benzimidazoles can be streamlined into such a process. A general and effective one-pot strategy involves the initial condensation of an o-phenylenediamine (B120857) with an aldehyde to form the 1H-benzimidazole core. umich.edurhhz.net Without isolation, a base and mesitylsulfonyl chloride can be added to the reaction mixture to achieve N-sulfonylation, yielding this compound in a single continuous operation.

Efficient cascade reactions that lead to functionalized benzimidazoles are often conducted as one-pot procedures. The copper-catalyzed reaction of o-aminoanilines, terminal alkynes, and p-tolylsulfonyl azide is a prime example of a one-pot synthesis that generates complex benzimidazoles in good yields under mild conditions. organic-chemistry.org This highlights the amenability of incorporating the sulfonyl group installation within a one-pot sequence that builds the heterocyclic core from simple, readily available precursors.

The mesitylsulfonyl group plays a crucial role in directing the regioselectivity of subsequent reactions. Its significant steric bulk and powerful electron-withdrawing nature can influence the accessibility and reactivity of different positions on the benzimidazole ring.

A compelling example of regioselectivity is observed in the previously mentioned visible-light-triggered radical cascade cyclization. rsc.org This reaction proceeds with excellent regioselectivity, where the cyclization occurs specifically to form five- or six-membered rings depending on the length of the alkene tether, without the formation of other regioisomers. The initial radical addition and subsequent intramolecular cyclization are precisely controlled, demonstrating how the electronic and steric environment of the N-sulfonylated benzimidazole substrate can dictate the outcome of complex transformations. While stereoselectivity in reactions involving this compound is a less explored area, the principles of substrate-controlled and catalyst-controlled stereoselective synthesis offer future opportunities for developing asymmetric transformations based on this scaffold.

Contributions to Protecting Group Chemistry for Sensitive Functionalities

In multi-step organic synthesis, the temporary protection of reactive functional groups is essential. The mesitylsulfonyl group serves as a robust and reliable protecting group for the N-H functionality of the benzimidazole ring. researchgate.net

The N-H proton of benzimidazole is acidic and the nitrogen is nucleophilic, making it susceptible to a variety of reactions that may be undesirable during a synthetic sequence. The installation of the mesitylsulfonyl group effectively mitigates this reactivity in several ways:

Electronic Deactivation: As a strong electron-withdrawing group, it significantly reduces the nucleophilicity of the nitrogen atom to which it is attached.

Steric Hindrance: The bulky 2,4,6-trimethylphenyl moiety provides steric shielding around the N-1 position, preventing the approach of reagents.

Anion Stabilization: It enhances the acidity of the C-2 proton, facilitating regioselective deprotonation at this position to form a 2-lithio species. This anion can then be reacted with various electrophiles to introduce substituents specifically at the C-2 position, a common strategy for functionalizing imidazoles and benzimidazoles.

The sulfonamide linkage is stable to a wide range of reaction conditions, including many acidic, basic, and oxidative/reductive environments, allowing for extensive chemical modifications on other parts of the molecule. While robust, the mesitylsulfonyl group can be cleaved under specific, often harsh, reducing conditions when its removal is required to complete a synthesis. Its stability compared to other sulfonyl groups like tosyl makes it particularly useful when a more resilient protecting group is necessary.

Applications in Catalyst or Ligand Design

The potential for This compound to function as a ligand in organometallic catalysis stems from the known coordination capabilities of both the benzimidazole ring and sulfonamide-type structures.

Role as a Potential Ligand

The benzimidazole scaffold is a well-established component in the design of ligands for a variety of metal-catalyzed reactions. doi.org The nitrogen atoms in the imidazole portion of the benzimidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. This interaction is fundamental to the formation of many stable organometallic complexes.

Furthermore, N-sulfonylated benzimidazoles, a category to which This compound belongs, have been shown to act as bidentate chelating ligands. researchgate.net Coordination with a metal ion can occur through one of the endocyclic nitrogen atoms of the benzimidazole ring and the deprotonated sulfonamidate nitrogen. researchgate.net This chelation can form a stable ring structure with the metal, which is a desirable feature in many catalytic systems as it can enhance stability and influence the stereochemistry of the reaction.

The mesityl group (2,4,6-trimethylphenyl) on the sulfonyl moiety is sterically bulky. In the context of a ligand, this steric hindrance can be advantageous. It can be used to:

Create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction (e.g., regioselectivity or stereoselectivity).

Stabilize low-coordination-number metal complexes by preventing the approach of additional ligands.

Protect the metal center from unwanted side reactions.

Precursor to N-Heterocyclic Carbene (NHC) Ligands

Benzimidazole derivatives are common precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized the field of organometallic catalysis. doi.orgacs.org The general route to an NHC involves the deprotonation of the C2 position of a benzimidazolium salt.

While This compound is not a benzimidazolium salt itself, it could potentially be a precursor to one. The N-mesitylsulfonyl group is generally considered an electron-withdrawing group, which increases the acidity of the N-H proton in the parent benzimidazole. However, in this specific molecule, the sulfonyl group replaces that N-H. To form an NHC, the molecule would need to be further alkylated or protonated at the second nitrogen atom to form a benzimidazolium salt, from which the C2 proton could then be abstracted. The bulky mesitylsulfonyl group would likely influence the stability and electronic properties of the resulting NHC ligand.

The table below summarizes the potential roles based on the structural components of This compound .

| Structural Feature | Potential Role in Catalysis | Rationale |

| Benzimidazole Core | Ligand formation | The nitrogen atoms can coordinate with metal centers. doi.org |

| N-Sulfonyl Group | Chelation, Electronic Modification | Can participate in bidentate chelation with a metal ion and modifies the electronic properties of the benzimidazole ring. researchgate.net |

| Mesityl Group | Steric Control | The bulky nature can influence reaction selectivity and stabilize the catalyst. |

| Benzimidazolium Precursor | NHC Ligand Formation | Can potentially be converted into a benzimidazolium salt, a precursor for N-heterocyclic carbene ligands. acs.org |

Although direct examples are not prevalent in the literature, the fundamental principles of coordination chemistry and ligand design suggest that This compound holds potential for applications in catalysis, primarily as a tunable ligand or a precursor to one. Further research would be needed to explore and realize this potential.

Future Directions and Emerging Research Avenues

Expansion of Catalytic Applications

The benzimidazole (B57391) core is a well-established N-heterocyclic carbene (NHC) precursor. The electronic and steric properties of the N-substituent are known to profoundly influence the catalytic activity of the resulting NHC. The mesitylsulfonyl group in 1-(Mesitylsulfonyl)-1H-benzimidazole would likely lead to an electron-deficient NHC, which could exhibit unique catalytic behavior in a variety of transformations.

Future research could focus on synthesizing the corresponding NHC from this compound and evaluating its performance in reactions such as:

Cross-Coupling Reactions: Investigating its efficacy in Suzuki-Miyaura, Heck, and Sonogashira couplings, where electron-deficient NHCs can sometimes offer advantages in terms of catalyst stability and turnover numbers.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to novel NHC catalysts for enantioselective reactions.

Polymerization Catalysis: Exploring its potential as a ligand for metal-catalyzed olefin polymerization, where the steric bulk could influence polymer properties.

A systematic study comparing the catalytic performance of the NHC derived from this compound with other known NHCs would be crucial to delineate its specific advantages.

| Potential Catalytic Application | Rationale |

| Cross-Coupling Reactions | Electron-deficient NHC may enhance catalyst stability. |

| Asymmetric Catalysis | Chiral derivatives could enable new enantioselective transformations. |

| Polymerization Catalysis | Steric bulk of the mesityl group could influence polymer morphology. |

Integration into Flow Chemistry Systems for Scalability

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering benefits such as improved safety, scalability, and process control. The synthesis of this compound and its derivatives could be adapted to flow chemistry systems.

Key research areas would include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, potentially involving the reaction of benzimidazole with mesitylsulfonyl chloride in a microreactor.

Immobilized Catalysts: Immobilizing the NHC derived from this compound onto a solid support for use in packed-bed flow reactors. This would facilitate catalyst recycling and product purification.

Telescoped Reactions: Designing multi-step flow processes where this compound is synthesized and used in a subsequent catalytic step without isolation.

| Flow Chemistry Approach | Potential Advantage |

| Continuous Synthesis of the Compound | Improved safety, scalability, and process control. |

| Immobilized NHC Catalyst | Facilitated catalyst recycling and product purification. |

| Telescoped Reactions | Increased efficiency and reduced waste. |

Development of Sustainable and Eco-Friendly Synthetic Protocols

Green chemistry principles are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

This could involve:

Greener Solvents: Exploring the use of water, supercritical CO2, or bio-derived solvents in the synthesis of the compound and its catalytic applications.

Catalyst-Free Syntheses: Investigating alternative synthetic routes that avoid the use of metal catalysts, for instance, through high-temperature water or microwave-assisted synthesis. niscpr.res.innih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste. One-pot synthesis methodologies are particularly attractive in this regard. umich.edu

| Green Chemistry Strategy | Example |

| Use of Greener Solvents | Synthesis in water or supercritical CO2. |

| Catalyst-Free Conditions | Microwave-assisted synthesis. nih.gov |

| High Atom Economy | Development of one-pot reaction sequences. umich.edu |

Exploration of New Reactivity Modes and Mechanistic Paradigms

The mesitylsulfonyl group is a strong electron-withdrawing group, which can activate the benzimidazole ring towards certain reactions and potentially lead to novel reactivity.

Future investigations could explore:

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the benzimidazole ring could facilitate SNAAr reactions, allowing for the introduction of various functional groups.

C-H Functionalization: Direct functionalization of the C-H bonds of the benzimidazole ring, a highly desirable transformation from a green chemistry perspective.

Mechanistic Studies: Detailed mechanistic investigations using techniques such as in-situ spectroscopy and computational modeling to understand the role of the mesitylsulfonyl group in catalytic cycles and other reactions.

Advanced Data-Driven Approaches and AI in Synthesis Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes.

For this compound, these approaches could be used to:

Predict Catalytic Activity: Develop ML models to predict the catalytic performance of the corresponding NHC in various reactions based on its structural and electronic properties.

Optimize Reaction Conditions: Use algorithms to rapidly screen and optimize reaction parameters (e.g., solvent, temperature, catalyst loading) for both the synthesis of the compound and its applications.

Discover New Reactions: Employ AI to explore novel reaction pathways and identify new potential applications for this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 1-(Mesitylsulfonyl)-1H-benzimidazole?

The synthesis typically involves sulfonylation of the benzimidazole core using mesitylsulfonyl chloride under basic conditions. A base like triethylamine or sodium hydroxide neutralizes HCl byproducts, and the reaction proceeds in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. This methodology parallels the sulfonylation of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine, where similar reagents and conditions yield high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For resolving structural features, such as sulfonyl group integration (e.g., H NMR: δ 7.71–5.60 ppm for aromatic and aliphatic protons) .

- Mass Spectrometry : To confirm molecular weight (e.g., [M+H] peaks for sulfonylated benzimidazoles).

- IR Spectroscopy : To identify sulfonyl S=O stretches (~1350–1150 cm).

Q. What are the primary applications of this compound in scientific research?

It serves as:

- A building block for synthesizing pharmacologically active molecules (e.g., enzyme inhibitors) .

- A ligand in coordination chemistry due to its sulfonyl and benzimidazole moieties .

- A probe for studying structure-activity relationships in antimicrobial or anticancer agents .

Advanced Questions

Q. How can researchers address crystallographic disorder in structural studies of this compound?

Disorder in sulfonyl or mesityl groups can be modeled using refinement tools in software like SHELXL . Strategies include:

- Applying multi-component occupancy refinement (e.g., 92.7% major vs. 7.3% minor conformers) .

- Constraining hydrogen positions and thermal parameters during least-squares refinement to stabilize the model .

- Validating results with residual density maps to ensure chemically plausible outcomes .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Density Functional Theory (DFT) : To calculate electron distribution, sulfonyl group charge density, and reaction transition states.

- Molecular Dynamics (MD) : For simulating solvation effects and conformational flexibility in biological targets.

- Docking Studies : To predict binding affinities with enzymes like cytochrome P450 or kinases, leveraging structural data from analogs .

Q. How can conflicting biological activity data across studies be resolved?

- Comparative Assays : Standardize testing conditions (e.g., cell lines, IC protocols) to minimize variability .

- Metabolite Profiling : Use HPLC or LC-MS to identify degradation products that may affect activity .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., mesityl vs. methylsulfonyl) with bioactivity trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) often enhance sulfonylation efficiency .

- Catalysis : Use phase-transfer catalysts to accelerate reactions in biphasic systems.

- In Situ Monitoring : Employ techniques like TLC or inline IR to track reaction progress and adjust conditions dynamically .

Methodological Guidance

Q. How to validate purity for pharmacological studies?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Melting Point Consistency : Compare observed values with literature data (e.g., 211–215°C for sulfonylated benzimidazoles) .

Q. What crystallographic databases are recommended for structural comparisons?

- Cambridge Structural Database (CSD) : For retrieving bond lengths/angles of sulfonylated heterocycles.

- Protein Data Bank (PDB) : To analyze binding modes if the compound targets enzymes .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported biological potencies?

- Check Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) can alter activity .

- Evaluate Stereochemical Effects : Mesityl group orientation may influence target interactions (e.g., dihedral angles of 36–39° between benzimidazole and substituents) .

- Replicate Studies : Use orthogonal assays (e.g., fluorescence vs. radiometric) to confirm results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.